molecular formula C9H12INO2 B3217216 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester CAS No. 117657-39-3

1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester

Cat. No.: B3217216
CAS No.: 117657-39-3
M. Wt: 293.1 g/mol
InChI Key: MJDLXSUSPJPTNX-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H12INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an iodine atom at the 2-position and a tert-butyl ester group at the 1-position of the pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester typically involves the iodination of a pyrrole derivative followed by esterification. One common synthetic route is as follows:

    Iodination: The starting material, 1H-pyrrole-1-carboxylic acid, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position.

    Esterification: The resulting 2-iodo-1H-pyrrole-1-carboxylic acid is then reacted with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to form the tert-butyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, a reaction with an amine in the presence of a palladium catalyst can yield the corresponding 2-amino derivative.

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield 2-amino-1H-pyrrole derivatives, while oxidation reactions produce pyrrole-2,5-dicarboxylic acids.

Scientific Research Applications

1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules

    Material Science: Derivatives of this compound are explored for their potential use in the development of novel materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, a derivative designed as an anticancer agent may inhibit a key enzyme involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole-1-carboxylic acid, 2-bromo-, 1,1-dimethylethyl ester: Similar in structure but with a bromine atom instead of iodine. The reactivity and applications may differ due to the different halogen atom.

    1H-Pyrrole-1-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester: Contains a chlorine atom at the 2-position. Chlorine is less reactive than iodine, which can affect the compound’s reactivity in substitution reactions.

    1H-Pyrrole-1-carboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester: Fluorine is the smallest halogen and has unique electronic properties, which can influence the compound’s behavior in chemical reactions.

Properties

IUPAC Name

tert-butyl 2-iodopyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDLXSUSPJPTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233863
Record name 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117657-39-3
Record name 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117657-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
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1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
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1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
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1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
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